molecular formula C7H12N2O B139534 (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one CAS No. 151763-88-1

(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one

Cat. No.: B139534
CAS No.: 151763-88-1
M. Wt: 140.18 g/mol
InChI Key: BHFXPKPIPBNKFI-LURJTMIESA-N
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Description

(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its reduced forms, often involving hydrogenation.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It finds applications in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine: Shares a similar fused bicyclic structure and is used in drug development.

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with comparable biological activities.

    [1,2,4]Triazolo[4,3-a]pyrazine: Known for its potential as a kinase inhibitor.

Uniqueness

(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one is unique due to its specific stereochemistry and the presence of a hexahydro ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in the design of new therapeutic agents.

Properties

IUPAC Name

(8aS)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFXPKPIPBNKFI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@@H]1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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